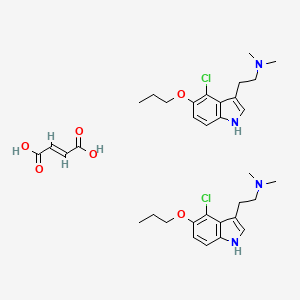
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AG-1478, and it belongs to the class of tyrosine kinase inhibitors. AG-1478 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.
Scientific Research Applications
1. Neuropharmacological Research The compound is notably used in neuropharmacological studies, particularly focusing on serotonin (5-HT) receptors. It acts as a 5-HT1B/D receptor agonist, with implications in understanding serotonin's role in thermoregulation. For example, Hagan et al. (1997) demonstrated its effects on body temperature regulation in guinea pigs through serotonin receptor interaction (Hagan, Slade, Gaster, Jeffrey, Hatcher, & Middlemiss, 1997).
2. Pharmacological Methodology This compound is employed to study pharmacological responses in animal models, such as common marmosets and guinea pigs. It serves as a tool to evaluate the efficacy of temperature measurement methods and the response to pharmacological interventions, as discussed by Cilia et al. (1998) in their comparison of rectal and subcutaneous body temperature measurements (Cilia, Piper, Upton, & Hagan, 1998).
3. Behavioral Neuroscience The compound is utilized to investigate the role of different serotonin receptors in behavioral responses. For example, its role in mediating 5-hydroxytryptophan induced myoclonic jerks in guinea pigs, highlighting the involvement of 5-HT1D and 5-HT1A receptors, is researched by Hagan et al. (1995) (Hagan, Hatcher, & Slade, 1995).
4. Optics and Laser Technology The compound's derivatives are explored for their nonlinear optical absorption properties, potentially useful for optical device applications such as optical limiters. Rahulan et al. (2014) investigated a derivative's behavior under different laser intensities, revealing a transition from saturable to reverse saturable absorption (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
5. Molecular Structure Studies The compound's molecular structure and properties, including crystallization and intermolecular interactions, are subjects of research, contributing to the understanding of chemical bonding and molecular interactions. Jasinski et al. (2010) provided insights into the crystal packing features of a related compound, illustrating significant structural properties (Jasinski, Butcher, Al-arique, Yathirajan, & Narayana, 2010).
properties
CAS RN |
172378-03-9 |
|---|---|
Product Name |
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate |
Molecular Formula |
C34H46Cl2N4O6 |
Molecular Weight |
677.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-chloro-5-propoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/2C15H21ClN2O.C4H4O4/c2*1-4-9-19-13-6-5-12-14(15(13)16)11(10-17-12)7-8-18(2)3;5-3(6)1-2-4(7)8/h2*5-6,10,17H,4,7-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
DMVXZPOKLOHYDW-WXXKFALUSA-N |
Isomeric SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
synonyms |
3-(2-dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate SKF 99101 SKF 99101H SKF-99101H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



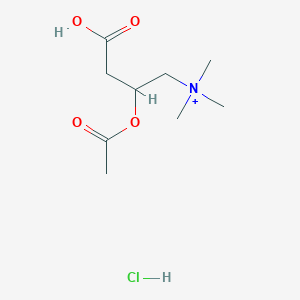
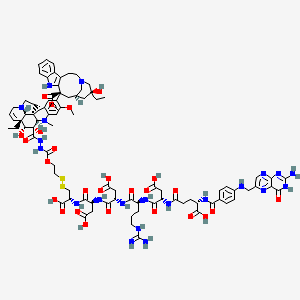
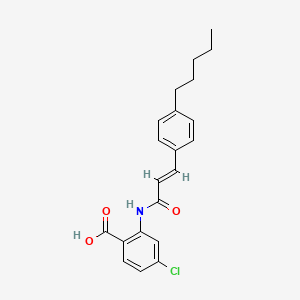
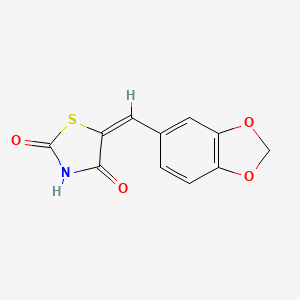
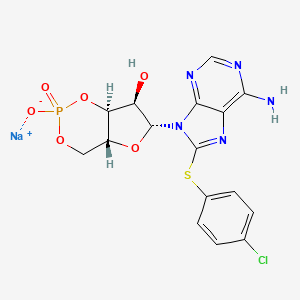
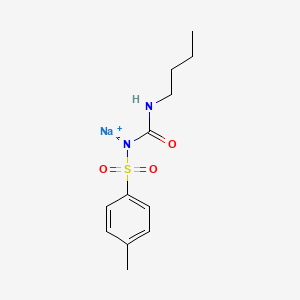
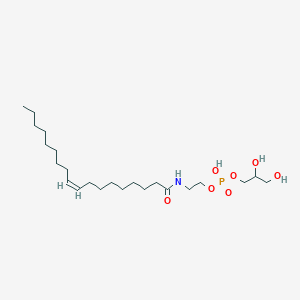
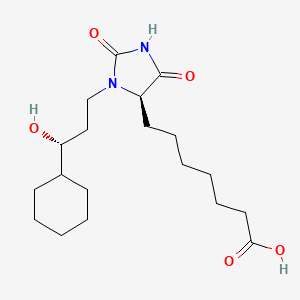
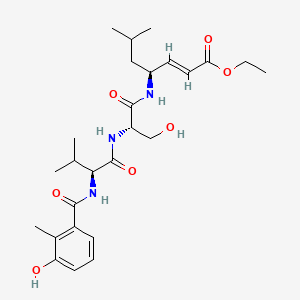
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
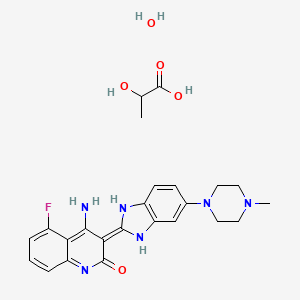
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)